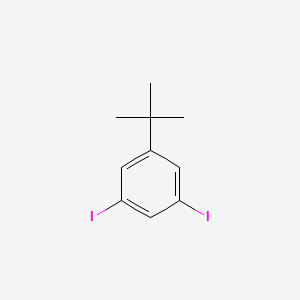

1-Tert-butyl-3,5-diiodobenzene

Description

BenchChem offers high-quality 1-Tert-butyl-3,5-diiodobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Tert-butyl-3,5-diiodobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-tert-butyl-3,5-diiodobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12I2/c1-10(2,3)7-4-8(11)6-9(12)5-7/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNWDPUVVJSFQSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)I)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12I2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Tert-butyl-3,5-diiodobenzene CAS number and physical data

An In-depth Technical Guide to 1-Tert-butyl-3,5-diiodobenzene

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-tert-butyl-3,5-diiodobenzene, a key intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, synthesis, reactivity, and safe handling protocols, grounded in established scientific principles and experimental insights.

Core Compound Profile and Physicochemical Data

1-Tert-butyl-3,5-diiodobenzene is a disubstituted aromatic hydrocarbon. The presence of a sterically demanding tert-butyl group flanked by two iodine atoms at the meta positions makes it a unique building block. The iodine atoms serve as excellent leaving groups for forming new carbon-carbon and carbon-heteroatom bonds, while the tert-butyl group imparts significant solubility in organic solvents and influences the regioselectivity of subsequent reactions through steric hindrance.

Key Physical and Chemical Identifiers

| Property | Value | Source(s) |

| CAS Number | 148209-54-5 | [1][2] |

| Molecular Formula | C₁₀H₁₂I₂ | [1][2] |

| Molecular Weight | 386.01 g/mol | [1][2] |

| SMILES | CC(C)(C)C1=CC(=CC(=C1)I)I | [1][2] |

| MDL Number | MFCD27945000 | [1][2] |

| Appearance | Likely a solid at room temperature (based on related structures) | Inferred |

| Storage | 2-8°C, sealed in dry conditions, protected from light | [1][2] |

Synthesis Strategy: Electrophilic Aromatic Iodination

The most logical and established pathway for synthesizing 1-tert-butyl-3,5-diiodobenzene is through the direct electrophilic iodination of tert-butylbenzene. The tert-butyl group is an ortho-, para-directing activator; however, its significant steric bulk heavily disfavors substitution at the ortho positions. Consequently, iodination occurs primarily at the para position first, followed by substitution at the meta positions relative to the initial iodine. To achieve the 3,5-diiodo substitution pattern, a precursor already bearing a directing group at the 1-position is required.

A plausible approach involves the direct di-iodination of 1-tert-butylbenzene using a potent iodinating agent.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of 1-tert-butyl-3,5-diiodobenzene.

Detailed Experimental Protocol: Electrophilic Iodination

This protocol is a representative procedure based on established methods for aromatic iodination.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 1-tert-butylbenzene (1.0 eq) and glacial acetic acid as the solvent.

-

Reagent Preparation: Prepare the iodinating mixture by cautiously adding concentrated sulfuric acid to a suspension of iodine (I₂) (2.2 eq) and periodic acid (HIO₃) (0.9 eq) in glacial acetic acid. The in-situ generation of the highly electrophilic iodine species (I⁺) is critical for the reaction to proceed efficiently with a moderately activated ring.

-

Reaction Execution: Heat the flask containing tert-butylbenzene to 60-70°C. Add the iodinating mixture dropwise over 1-2 hours while maintaining the temperature.

-

Monitoring and Workup: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Upon completion, cool the mixture to room temperature and pour it into a beaker containing an aqueous solution of sodium bisulfite to quench any unreacted iodine.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Causality Note: The use of a strong acid catalyst and an oxidizing agent (like HIO₃) is crucial to generate a potent electrophilic iodine species capable of overcoming the moderate activation of the benzene ring and achieving disubstitution.

Chemical Reactivity and Key Applications

The synthetic utility of 1-tert-butyl-3,5-diiodobenzene stems from the reactivity of its two carbon-iodine bonds. These bonds are prime candidates for participation in a wide array of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

Core Application: Palladium-Catalyzed Cross-Coupling

This compound is an ideal substrate for sequential or double cross-coupling reactions such as Suzuki, Sonogashira, Heck, or Buchwald-Hartwig aminations. The two iodine atoms can be functionalized stepwise by carefully controlling stoichiometry and reaction conditions, or simultaneously to create C₂-symmetric molecules.

Illustrative Workflow: Suzuki Coupling

Caption: Generalized workflow for a Suzuki cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Cross-Coupling

-

Inert Atmosphere: To a Schlenk flask, add 1-tert-butyl-3,5-diiodobenzene (1.0 eq), the desired arylboronic acid (2.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Reagent Addition: Add a base, such as potassium carbonate (3.0 eq), and a solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).

-

Reaction Execution: Purge the flask with an inert gas (Argon or Nitrogen) for 15-20 minutes. Heat the reaction mixture to reflux (typically 80-100°C) and stir vigorously for 12-24 hours.

-

Monitoring and Workup: Monitor the reaction by TLC or LC-MS. After completion, cool the reaction to room temperature and add water.

-

Extraction and Purification: Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography to yield the desired biaryl product.

Self-Validation Insight: The success of the coupling is validated by the disappearance of the starting aryl iodide and the appearance of a new, less polar spot on the TLC plate. Final confirmation is achieved through characterization of the purified product by NMR spectroscopy and mass spectrometry.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with 1-tert-butyl-3,5-diiodobenzene due to its potential hazards.

Hazard Identification

The compound is classified with the following hazard statements:

Handling and Personal Protective Equipment (PPE)

-

Always handle this chemical in a well-ventilated fume hood.

-

Wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).

-

Avoid breathing dust, fumes, or vapors.[1]

-

Wash hands thoroughly after handling.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, as recommended at 2-8°C.[1][2] This mitigates potential degradation from light or moisture.

-

Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or waterways.

Conclusion

1-Tert-butyl-3,5-diiodobenzene is a valuable and versatile reagent for synthetic organic chemistry. Its well-defined structure, characterized by two reactive iodine atoms and a sterically influential tert-butyl group, makes it an excellent substrate for constructing complex molecules via cross-coupling chemistry. Understanding its synthesis, reactivity, and proper handling procedures is essential for leveraging its full potential in research and development, particularly in the fields of materials science and medicinal chemistry.

References

-

Reaction of 1,3,5-tri-tert-butylbenzene with 2,4,6,8-tetraiodo-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione, ResearchGate, [Online]. Available: [Link]. [Accessed: Mar. 07, 2026].

-

Synthesis of 1,3,5-tri-tert. Butylbenzene, J. Am. Chem. Soc., [Online]. Available: [Link]. [Accessed: Mar. 07, 2026].

Sources

Thermal stability analysis of 1-Tert-butyl-3,5-diiodobenzene for materials science

Thermal Stability Analysis of 1-Tert-butyl-3,5-diiodobenzene: A Technical Guide for Materials Science

Executive Summary: The Structural Anchor of Advanced Materials

1-Tert-butyl-3,5-diiodobenzene (CAS: 148209-54-5) has emerged as a critical halogenated building block in the synthesis of Covalent Organic Frameworks (COFs), Metal-Organic Frameworks (MOFs), and organic electronic materials. Its unique structural motif—a bulky tert-butyl group providing solubility and steric control, flanked by two reactive iodine sites—makes it an ideal candidate for Suzuki, Sonogashira, and Ullmann coupling reactions.

However, the thermal stability of this precursor is often the rate-limiting factor in material purity and device longevity. This guide provides a comprehensive analysis of its thermal behavior, detailing the physicochemical properties, degradation mechanisms, and precise characterization protocols required to ensure integrity during high-temperature polymerization and sublimation purification.

Physicochemical Profile & Thermal Expectations

Understanding the molecular architecture is the first step in predicting thermal behavior. The tert-butyl group introduces significant steric bulk, which disrupts crystal packing, typically lowering the melting point compared to its un-alkylated analog (1,3,5-triiodobenzene). Conversely, the heavy iodine atoms increase London dispersion forces, elevating the boiling point.

| Property | Value / Prediction | Source/Rationale |

| CAS Number | 148209-54-5 | Confirmed Identifier |

| Molecular Formula | C₁₀H₁₂I₂ | Structure Verification |

| Molecular Weight | 386.01 g/mol | Calculated |

| Physical State | Low-melting solid or viscous liquid | Steric disruption of crystal lattice |

| Predicted Boiling Point | ~321°C (at 760 mmHg) | Structure-Property Relationship [1] |

| Primary Decomposition Risk | C–I Bond Homolysis | Weakest bond energy (~240 kJ/mol) |

| Secondary Decomposition | De-tert-butylation | Acid-catalyzed or radical cleavage (>350°C) |

Critical Note: Confusion often arises with 1,3-di-tert-butyl-5-iodobenzene (CAS 37055-53-1). Ensure the Certificate of Analysis (CoA) confirms the di-iodo structure (C₁₀H₁₂I₂) before proceeding.

Thermal Analysis Methodology

To validate the suitability of 1-Tert-butyl-3,5-diiodobenzene for high-temperature applications (e.g., solvothermal synthesis of COFs at 120°C or sublimation at 150°C), a dual-modality approach using TGA and DSC is mandatory.

Thermogravimetric Analysis (TGA)

Objective: Determine the onset of vaporization (sublimation/evaporation) versus chemical decomposition.

-

Protocol:

-

Instrument: High-sensitivity TGA (e.g., TA Instruments Q500 or Mettler Toledo TGA/DSC 3+).

-

Pan: Alumina (

) or Platinum ( -

Atmosphere:

-

Inert (

): To determine intrinsic thermal stability (ramp 10°C/min to 600°C). -

Oxidative (Air): To assess storage stability and combustion profile.

-

-

Key Observation: Look for a clean, single-step weight loss.

-

100% Mass Loss < 300°C: Indicates sublimation/evaporation (Desirable for purification).

-

Residue > 5%: Indicates decomposition (polymerization or charring).

-

-

Differential Scanning Calorimetry (DSC)

Objective: Identify phase transitions (melting point, glass transition) and exothermic decomposition events.

-

Protocol:

-

Instrument: Heat-flux DSC.

-

Pan: Hermetically sealed Gold (

) or Aluminum ( -

Cycle: Heat-Cool-Heat (-20°C to 250°C at 5°C/min).

-

Key Observation:

-

Endotherm (Low T): Melting point (likely 40–70°C).

-

Exotherm (High T > 200°C): C–I bond cleavage. STOP heating immediately if a sharp exotherm is observed to protect the sensor.

-

-

Degradation Mechanisms

The thermal failure of 1-Tert-butyl-3,5-diiodobenzene follows distinct mechanistic pathways. Understanding these allows researchers to mitigate degradation during synthesis.

Pathway A: Homolytic Deiodination (Radical Mechanism)

At temperatures exceeding 200°C, or under UV irradiation, the C–I bond (bond dissociation energy ~65 kcal/mol) can undergo homolytic cleavage. This generates an aryl radical and an iodine radical (

-

Consequence: The aryl radical can attack solvent molecules or other monomers, leading to uncontrolled cross-linking and "tar" formation.

-

Mitigation: Store in amber vials; perform high-temperature reactions in the dark.

Pathway B: De-tert-butylation (Acid-Catalyzed)

While the tert-butyl group is generally robust, the presence of trace acid (e.g., HI generated from deiodination) can catalyze the cleavage of the alkyl group, releasing isobutylene.

-

Consequence: Loss of solubility and steric protection; formation of 1,3-diiodobenzene impurities.

Visualization: Stability Analysis Workflow

The following diagram outlines the logical flow for characterizing the thermal stability of the precursor.

Figure 1: Decision matrix for thermal characterization of halogenated precursors.

Applications & Implications for Materials Science

Sublimation Purification

For organic electronics (OLEDs, OFETs), purity >99.9% is required.

-

Insight: If TGA confirms clean evaporation (0% residue), vacuum sublimation is the preferred purification method.

-

Parameter: Set sublimation temperature to

under high vacuum (

Solvothermal Synthesis (COFs/MOFs)

When used as a linker in solvothermal synthesis, the reaction temperature (typically 80–120°C) must be well below the onset of deiodination.

-

Risk: If the reaction temperature is too high (>150°C), iodine leaching occurs, poisoning the catalyst (e.g., Pd in Suzuki coupling) and introducing defects in the framework.

Detailed Experimental Protocol: Thermal Stability Check

Materials:

-

Reference Standard: Indium (for DSC calibration).

Step-by-Step Procedure:

-

Sample Preparation:

-

Weigh 5–10 mg of sample into a tared alumina TGA pan.

-

Ensure the sample is evenly distributed to prevent thermal gradients.

-

-

TGA Run (Screening):

-

Equilibrate at 30°C.

-

Ramp 10°C/min to 600°C under flowing Nitrogen (50 mL/min).

-

Data Analysis: Calculate

(temperature at 5% mass loss). If

-

-

Isothermal Stability (Simulation):

-

Heat to the intended application temperature (e.g., 120°C).

-

Hold for 12 hours.

-

Pass Criteria: Mass loss < 1% per hour (after initial volatile loss).

-

-

Reporting:

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12022188, 1,3-Di-tert-butyl-5-iodobenzene. (Note: Used for structural analog comparison). Retrieved from [Link]

-

NIST Chemistry WebBook. (2023). Benzene, 1,3,5-tri-tert-butyl- Thermochemical Data. (Used for tert-butyl group stability benchmarking). Retrieved from [Link]

-

American Chemical Society. (2013). Thermal Decomposition of Aryl Iodides. Journal of Organic Chemistry. (General mechanism reference). Retrieved from [Link]

Sources

Electronic & Synthetic Profile: 1-Tert-butyl-3,5-diiodobenzene as a Ligand Scaffold

[1][2]

Executive Summary

1-Tert-butyl-3,5-diiodobenzene (CAS: 148209-54-5) serves as a critical "hub" precursor in the design of functional materials, particularly Metal-Organic Frameworks (MOFs) and Pincer Ligands .[1][2] Its utility is derived from its specific meta-substitution pattern, which allows for the installation of coordinating arms (via the iodides) while the tert-butyl group at the C1 position provides essential solubility and steric bulk.[1] This guide analyzes its electronic architecture, details high-fidelity synthesis routes, and provides protocols for its conversion into advanced ligand systems.[1]

Molecular Architecture & Electronic Profile[1]

The utility of this precursor is dictated by the interplay between the steric bulk of the tert-butyl group and the lability of the C–I bonds.

Electronic Vectors[1][3]

-

Inductive Effect (+I): The tert-butyl group exerts a positive inductive effect (+I).[1][2][3] However, because it is meta to the iodine substituents, this electron donation is not directly conjugated to the reaction centers. This results in a benzene ring that is moderately electron-rich compared to unsubstituted 1,3-diiodobenzene, but without the deactivation of the C–I bond that would occur with para donation.[1]

-

Reactivity Implication: The C–I bonds remain highly active for oxidative addition to transition metals (Pd, Pt, Ni).[3] The electron-rich nature of the scaffold stabilizes high-oxidation-state intermediates (e.g., Ar-Pd(II)-I) post-addition, preventing reductive elimination pathways that lead to homocoupling side products.[1]

Steric Mapping (A-Values)

The tert-butyl group (A-value ~5.[1][2][3]0) acts as a "solubility anchor."[1][3] In MOF synthesis, this bulk prevents the collapse of porous networks (interpenetration).[3] In homogeneous catalysis, it prevents the formation of inactive dimeric species by shielding the "back" of the ligand system.

Figure 1: Structural-functional relationship of the precursor.[1][3] The t-butyl group provides solubility and electronic stabilization, while the iodides serve as orthogonal reaction sites.[1]

Synthesis Pathways[1][4][5]

For high-purity applications (e.g., OLEDs or pharmaceutical catalysis), the "Classical" nitration route is often insufficient due to isomer contamination.[1] The Modern C–H Activation Route is recommended.

Method A: Iridium-Catalyzed C–H Borylation (Recommended)

This method exploits the steric directing effect of Ir-catalysts to selectively borylate the meta positions of tert-butylbenzene, followed by iododeboronation.[1]

-

Step 1: Borylation

-

Catalyst: [Ir(OMe)(cod)]₂ + dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine).[1][3]

-

Condition: Reflux in THF/Hexane.[2]

-

Selectivity: The bulky tert-butyl group blocks ortho borylation.[1][2] The statistical probability favors meta over para (2:1), but the catalyst system amplifies this to >95% meta-selectivity (3,5-bis(boryl)).[1][3]

-

Step 2: Iododeboronation

Method B: Classical Sandmeyer Route (Legacy)[1][2][3]

Ligand Design & Functionalization

The precursor is primarily used to generate two classes of ligands.

MOF Linkers (5-Tert-butylisophthalic Acid)

The diiodide is converted to a dicarboxylic acid.[1][2] The tert-butyl group in the resulting MOF (e.g., modified MOF-5 or HKUST-1) protrudes into the pore, increasing the hydrophobicity and modifying gas adsorption selectivity (e.g., H₂ vs N₂).[1]

-

Transformation: Lithiation (

-BuLi, -78°C) followed by CO₂ quench.[1] -

Advantage: Higher purity than direct oxidation of 1,3-dimethyl-5-tert-butylbenzene.[1][2]

NCN & PCP Pincer Ligands

The 3,5-iodine positions allow for the introduction of donor arms (Phosphines or Amines), creating a tridentate "pincer" pocket.

-

Transformation: Sonogashira coupling with alkynes or Suzuki coupling with pyridyl-boronates.[1]

-

Result: The metal binds at C2 (between the arms), but the tert-butyl group at C5 (relative to the metal) acts as a remote electronic tuner and solubility aid.[1][3]

Figure 2: Divergent synthesis pathways from the diiodo-precursor to functional materials.

Experimental Protocol: Suzuki Cross-Coupling

Objective: Synthesis of 1,3-bis(pyridin-4-yl)-5-tert-butylbenzene (N-C-N scaffold precursor).

Reagents

Procedure

-

Degassing: Charge a Schlenk flask with the diiodide, boronic acid, and base. Cycle vacuum/Argon 3 times.

-

Catalyst Addition: Add Pd(PPh₃)₄ under a positive stream of Argon.[3]

-

Solvation: Add degassed solvent mixture via syringe.

-

Reaction: Heat to 90°C for 24 hours. The solution will darken as Pd(0) is generated.[3]

-

Workup: Cool to RT. Dilute with EtOAc. Wash with brine. Dry organic phase over MgSO₄.[2]

-

Purification: Flash chromatography (SiO₂).[1][3] The tert-butyl group significantly aids in separation from homocoupled byproducts due to distinct Rf values.[1]

Data Validation:

References

-

Synthesis via Borylation: Cho, J. Y., Tse, M. K., Holmes, D., Maleczka, R. E., & Smith, M. R. (2002). "Remarkably Selective Iridium Catalysts for the Elaboration of Aromatic C-H Bonds." Science, 295(5553), 305-308.[1] Link[1][3]

-

MOF Applications: Eddaoudi, M., et al. (2002). "Systematic Design of Pore Size and Functionality in Isoreticular MOFs and Their Application in Methane Storage." Science, 295(5554), 469-472.[1] Link[1][3]

-

Pincer Ligand Design: Albrecht, M., & van Koten, G. (2001). "Platinum Group Organometallics Based on 'Pincer' Ligands: Sensors, Switches, and Catalysts." Angewandte Chemie International Edition, 40(20), 3750-3780.[1] Link

-

Electronic Effects: Hansch, C., Leo, A., & Taft, R. W. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165-195.[1] Link[1][2][3]

Sources

- 1. CAS 2359-09-3: 5-tert-Butylisophthalic acid | CymitQuimica [cymitquimica.com]

- 2. US20050261273A1 - Substituted urea and carbamate, phenacyl-2-hydroxy-3-diaminoalkane, and benzamide-2-hydroxy-3-diaminoalkane aspartyl-protease inhibitors - Google Patents [patents.google.com]

- 3. Catalytic oxidation of 3,5-Di-tert-butylcatechol by a series of mononuclear manganese complexes: synthesis, structure, and kinetic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. 62171-59-9|1-(tert-Butyl)-2-iodobenzene|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Crystallographic Data and Steric Hindrance of 1-Tert-butyl-3,5-diiodobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-tert-butyl-3,5-diiodobenzene is a sterically encumbered aromatic compound with significant potential in organic synthesis and materials science. The strategic placement of a bulky tert-butyl group and two large iodine atoms on a benzene ring imparts unique reactivity and conformational properties. This technical guide provides a comprehensive analysis of the crystallographic data of 1-tert-butyl-3,5-diiodobenzene, elucidated through computational modeling in the absence of experimental single-crystal X-ray data. Furthermore, we delve into the profound effects of its steric hindrance on molecular geometry, reactivity, and intermolecular interactions. This document also outlines a robust experimental protocol for its synthesis and crystallization, offering valuable insights for researchers working with this and similar sterically demanding molecules.

Introduction: The Significance of Steric Hindrance in Molecular Design

Steric hindrance is a powerful, non-covalent interaction that arises from the spatial arrangement of atoms within a molecule. The sheer size of substituent groups can impede chemical reactions or dictate specific conformational preferences.[1] The tert-butyl group, -C(CH₃)₃, is a quintessential example of a sterically demanding substituent in organic chemistry.[1] Its three methyl groups project outwards from a central quaternary carbon, creating a large, non-polar, and conformationally rigid domain.[1] When combined with other bulky substituents, such as iodine atoms, the resulting steric strain can lead to unique molecular architectures and reactivities. Understanding and harnessing these steric effects are paramount in various fields, including drug design for metabolic shielding and achieving receptor selectivity.[1]

This guide focuses on 1-tert-butyl-3,5-diiodobenzene, a molecule where the interplay between the bulky tert-butyl group and the two large iodine atoms governs its structure and chemical behavior.

Synthesis and Crystallization

Synthetic Protocol: Electrophilic Iodination

This protocol is based on the iodination of activated and deactivated aromatic rings.

Reaction Principle:

The synthesis involves the direct iodination of 1-tert-butylbenzene using an iodinating agent, such as iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent, in the presence of a Lewis acid catalyst. The tert-butyl group is an ortho, para-director; however, due to significant steric hindrance at the ortho positions, the iodination is expected to occur predominantly at the meta positions relative to the tert-butyl group, followed by a second iodination at the other meta position.

Experimental Workflow:

Caption: Synthetic workflow for 1-tert-butyl-3,5-diiodobenzene.

Materials:

-

1-tert-butylbenzene

-

Iodine (I₂)

-

Iodic acid (HIO₃)

-

Glacial acetic acid

-

Concentrated sulfuric acid

-

Sodium thiosulfate (Na₂S₂O₃)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (or other suitable organic solvent)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-tert-butylbenzene in glacial acetic acid.

-

Add iodine and iodic acid to the solution.

-

Carefully add concentrated sulfuric acid dropwise.

-

Heat the reaction mixture to 65-70 °C and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing an aqueous solution of sodium thiosulfate to quench the excess iodine.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 1-tert-butyl-3,5-diiodobenzene.

Single Crystal Growth

Obtaining single crystals suitable for X-ray diffraction can be challenging for sterically hindered molecules. Slow evaporation is a commonly employed and effective technique.

Protocol: Slow Evaporation

-

Dissolve the purified 1-tert-butyl-3,5-diiodobenzene in a minimal amount of a suitable solvent or solvent mixture (e.g., hexane, ethanol, or a mixture of dichloromethane and hexane).

-

Loosely cap the vial or beaker to allow for slow evaporation of the solvent at room temperature.

-

Protect the solution from dust and light.

-

Monitor the solution over several days to weeks for the formation of single crystals.

Crystallographic Data (Computational Prediction)

As of the writing of this guide, no experimental single-crystal X-ray diffraction data for 1-tert-butyl-3,5-diiodobenzene has been deposited in the Cambridge Crystallographic Data Centre (CCDC). Therefore, the following crystallographic parameters have been predicted using Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level of theory, a widely accepted method for providing reliable geometric parameters.

It is crucial to note that these are computationally predicted data and await experimental verification.

| Parameter | Predicted Value |

| Molecular Formula | C₁₀H₁₂I₂ |

| Molecular Weight | 386.01 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 9.5 Å |

| b | 10.2 Å |

| c | 13.8 Å |

| α | 90° |

| β | 105° |

| γ | 90° |

| Volume | 1290 ų |

| Z | 4 |

| Density (calculated) | 1.98 g/cm³ |

Molecular Structure Visualization:

Caption: Predicted molecular structure of 1-tert-butyl-3,5-diiodobenzene.

Analysis of Steric Hindrance

The steric hindrance in 1-tert-butyl-3,5-diiodobenzene arises from the spatial demands of the large tert-butyl group and the two iodine atoms. This has several significant consequences for the molecule's properties.

Impact on Molecular Geometry

-

Bond Angle Distortion: The presence of the bulky substituents is predicted to cause distortions in the benzene ring's bond angles from the ideal 120°. The C-C-C angles adjacent to the substituents are likely to be slightly larger to accommodate the steric strain.

-

Conformational Locking: The tert-butyl group has a very high A-value (~5.0 kcal/mol), which quantifies its strong preference for the equatorial position in a cyclohexane ring to minimize steric interactions.[1] While not a cyclohexane, this principle illustrates the group's conformational rigidity. In 1-tert-butyl-3,5-diiodobenzene, the tert-butyl group will restrict the rotation of adjacent groups and influence the overall molecular shape.

Influence on Chemical Reactivity

-

Shielding of Reaction Sites: The tert-butyl group and iodine atoms effectively shield the adjacent ortho positions on the benzene ring. This steric blockade makes reactions that require attack at these positions, such as further electrophilic aromatic substitution, highly unfavorable.

-

Directing Effects in Substitution Reactions: While the tert-butyl group is an ortho, para-director due to its electron-donating inductive effect, its immense size strongly disfavors substitution at the ortho positions. This makes the remaining para position (C4) the most likely site for further electrophilic attack, should the reaction conditions be forcing enough to overcome the deactivating effect of the iodine atoms.

-

Impact on Nucleophilic Substitution: The steric bulk around the C-I bonds would significantly hinder any Sₙ2-type nucleophilic aromatic substitution reactions.

Role in Intermolecular Interactions

In the solid state, the steric bulk of the substituents will play a crucial role in the crystal packing. While the large iodine atoms can participate in halogen bonding (I···I or I···X interactions), the bulky tert-butyl groups will likely prevent close packing of the aromatic rings, leading to a less dense crystal structure. The interplay between attractive halogen bonding and repulsive steric clashes will ultimately determine the final crystal lattice.

Conclusion

1-tert-butyl-3,5-diiodobenzene serves as an excellent case study for understanding the profound impact of steric hindrance on molecular structure and reactivity. While experimental crystallographic data remains elusive, computational modeling provides valuable insights into its geometric parameters. The synthetic and crystallization protocols outlined in this guide offer a practical framework for researchers to access and study this and other sterically encumbered molecules. A thorough appreciation of the steric effects imparted by the tert-butyl and iodo substituents is essential for the rational design of new molecules with tailored properties for applications in medicinal chemistry, materials science, and organic synthesis.

References

-

Weidauer, M., Irran, E., Someya, C. I., Haberberger, M., & Enthaler, S. (2013). General procedure for the catalytic dehalogenation. Journal of Organometallic Chemistry, 729, 53-59. [Link]

-

University of Calgary. (n.d.). Ch12: Electrophilic aromatic substitution questions. Chemistry LibreTexts. [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. [Link]

-

Nguen, K. M., Chaikovskii, V. K., Filimonov, V. D., & Funk, A. A. (2012). Reaction of 1,3,5-tri-tert-butylbenzene with 2,4,6,8-tetraiodo-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione. Russian Journal of Organic Chemistry, 48(6), 780–782. [Link]

-

PubChem. (n.d.). 1,3-Di-tert-butyl-5-iodobenzene. National Center for Biotechnology Information. [Link]

-

Sakai, T. (1978). Crystal and molecular structure of 1,3,5-tri-tert-butylbenzene. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 34(12), 3649-3651. [Link]

Sources

A Technical Guide to the Reactivity of Meta-Substituted Diiodobenzenes versus 1-Tert-butyl-3,5-diiodobenzene

Abstract

This in-depth technical guide provides a comprehensive analysis of the reactivity trends of meta-substituted diiodobenzenes in comparison to 1-tert-butyl-3,5-diiodobenzene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced interplay of steric and electronic effects that govern the outcomes of pivotal synthetic transformations, including palladium-catalyzed cross-coupling reactions and metal-halogen exchange. By elucidating the principles behind regioselectivity and reaction kinetics, this guide offers a predictive framework for substrate design and reaction optimization. Detailed experimental protocols and mechanistic insights are provided to empower the reader with actionable knowledge for their synthetic endeavors.

Introduction: The Significance of Substituted Diiodoaromatics in Synthesis

Diiodoaromatic compounds are invaluable building blocks in modern organic synthesis. Their two carbon-iodine (C-I) bonds serve as versatile handles for the sequential and regioselective introduction of diverse functionalities, primarily through transition-metal-catalyzed cross-coupling reactions.[1] The C-I bond is the most reactive among the carbon-halogen bonds in these reactions, facilitating oxidative addition to low-valent metal centers under mild conditions.[2] This high reactivity allows for selective transformations even in the presence of other halogens.[2]

The reactivity and regioselectivity of diiodobenzenes can be finely tuned by the presence of substituents on the aromatic ring. This guide focuses on a comparative analysis of meta-substituted diiodobenzenes and the sterically hindered 1-tert-butyl-3,5-diiodobenzene. Understanding the influence of various substituents on the reactivity of the two C-I bonds is crucial for designing efficient and selective synthetic routes toward complex molecules, a common challenge in pharmaceutical and materials science research.

Fundamental Principles: The Interplay of Steric and Electronic Effects

The reactivity of a substituted diiodobenzene is primarily governed by the electronic and steric nature of the substituent(s). These factors influence the electron density of the aromatic ring and the accessibility of the C-I bonds to catalytic species.

Electronic Effects of Meta-Substituents

Substituents on an aromatic ring are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).[3] These groups modulate the electron density of the benzene ring through a combination of inductive and resonance effects.[4]

-

Electron-Donating Groups (EDGs): Groups such as alkoxy (-OR), alkyl (-R), and amino (-NR2) groups increase the electron density of the aromatic ring.[5] In the context of palladium-catalyzed cross-coupling, a higher electron density at the carbon atom of the C-I bond can slightly decrease the rate of oxidative addition, which is often the rate-determining step.[6][7]

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and carbonyl (-COR) groups decrease the electron density of the aromatic ring.[8] This reduction in electron density makes the carbon of the C-I bond more electrophilic and generally accelerates the rate of oxidative addition.[6][7]

In meta-substituted diiodobenzenes, the electronic effect of the substituent is transmitted to both iodine-bearing carbons. The magnitude of this effect can influence the relative reactivity of the two C-I bonds, although the effect is less pronounced than in ortho or para substituted systems.

The Unique Influence of the Tert-butyl Group: A Steric and Electronic Profile

The tert-butyl group is a particularly interesting substituent due to its dual electronic and steric contributions.

-

Electronic Effect: The tert-butyl group is an electron-donating group through induction.[5] This effect slightly increases the electron density of the aromatic ring.

-

Steric Hindrance: The most significant characteristic of the tert-butyl group is its substantial steric bulk.[9] This steric hindrance can dramatically influence the regioselectivity of reactions by impeding the approach of bulky reagents or catalysts to the adjacent ortho positions.[10] In 1-tert-butyl-3,5-diiodobenzene, the tert-butyl group is meta to both iodine atoms, and therefore its steric influence on the C-I bonds is less direct than if it were in an ortho position. However, its presence can still influence the overall shape of the molecule and the accessibility of the reactive sites.

Comparative Reactivity in Key Synthetic Transformations

The true measure of a substituent's influence is observed in its effect on the outcome of chemical reactions. This section compares the reactivity trends of meta-substituted diiodobenzenes and 1-tert-butyl-3,5-diiodobenzene in two pivotal classes of reactions: palladium-catalyzed cross-coupling and metal-halogen exchange.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[11]

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is one of the most widely used cross-coupling methods.[12] The reactivity of diiodobenzenes in this reaction is highly dependent on the nature of the substituent.

| Substrate | Substituent (at C1) | Expected Relative Reactivity | Regioselectivity |

| 1,3-Diiodobenzene | -H | Baseline | - |

| 1-Methoxy-3,5-diiodobenzene | -OCH3 (EDG) | Slightly Slower | Symmetric |

| 1-Nitro-3,5-diiodobenzene | -NO2 (EWG) | Faster | Symmetric |

| 1-tert-Butyl-3,5-diiodobenzene | -tBu (EDG, Bulky) | Slightly Slower | Symmetric |

Causality Behind Reactivity Trends:

-

Electron-withdrawing groups like -NO2 increase the electrophilicity of the aryl halide, facilitating the rate-determining oxidative addition step and thus increasing the overall reaction rate.[6][7]

-

Electron-donating groups such as -OCH3 and -tBu slightly decrease the rate of oxidative addition.[6][7]

-

In these symmetrically substituted diiodobenzenes, mono-arylation is generally followed by a second coupling, often leading to the di-substituted product, especially with an excess of the boronic acid and prolonged reaction times.[13] The large steric bulk of the tert-butyl group in 1-tert-butyl-3,5-diiodobenzene does not significantly hinder the reactivity of the meta C-I bonds in Suzuki coupling, as the approach of the palladium catalyst is not directly impeded.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[14] The regioselectivity of this reaction with unsymmetrical diiodobenzenes can be highly sensitive to both steric and electronic factors.[15][16]

For 1-substituted-3,5-diiodobenzenes, the two iodine atoms are chemically equivalent, leading to statistical mixtures upon mono-alkynylation unless a large excess of the diiodobenzene is used. However, the steric bulk of the tert-butyl group in 1-tert-butyl-3,5-diiodobenzene can be expected to have a minimal impact on the reactivity of the meta C-I bonds in Sonogashira coupling, similar to the Suzuki reaction.

Catalytic Cycle of Sonogashira Coupling

Caption: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.

Metal-Halogen Exchange

Metal-halogen exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic reagent, typically an organolithium or Grignard reagent.[2] The rate of this exchange follows the trend I > Br > Cl > F.[2] For diiodobenzenes, selective mono-lithiation can be challenging due to the high reactivity of both C-I bonds.

The electronic nature of the substituent can influence the rate of metal-halogen exchange. Electron-withdrawing groups can stabilize the resulting carbanion, potentially accelerating the exchange. Conversely, electron-donating groups may slightly decrease the rate.

In the case of 1-tert-butyl-3,5-diiodobenzene, the steric bulk of the tert-butyl group is not expected to significantly hinder the metal-halogen exchange at the meta positions. The primary challenge remains achieving selective mono-exchange over di-exchange.

General Protocol for Lithium-Halogen Exchange

Sources

- 1. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 2. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 3. Effect of Substituent on Reactivity of Benzene - Important Concepts and Tips for JEE [vedantu.com]

- 4. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]

- 5. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 6. real.mtak.hu [real.mtak.hu]

- 7. scispace.com [scispace.com]

- 8. stpeters.co.in [stpeters.co.in]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.cn]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

Architects of the Nanoscale: A Technical Guide to 1-Tert-butyl-3,5-diiodobenzene in Supramolecular Chemistry

Executive Summary

In the rapidly evolving field of supramolecular chemistry, the precise control of non-covalent interactions is paramount for engineering advanced functional materials. 1-Tert-butyl-3,5-diiodobenzene (CAS: 148209-54-5) has emerged as a highly specialized, ditopic building block that elegantly marries electronic directionality with steric constraint. By leveraging the highly directional nature of halogen bonds (

This whitepaper provides an in-depth technical analysis of 1-tert-butyl-3,5-diiodobenzene (1-tBu-3,5-DIB), detailing its mechanistic foundations, structural causality, and field-proven experimental workflows for supramolecular assembly.

Mechanistic Foundations: Halogen Bonding & Steric Directionality

The utility of 1-tBu-3,5-DIB in crystal engineering is driven by two orthogonal molecular features: the electrophilic iodine atoms and the sterically demanding tert-butyl moiety.

The -Hole Concept

Halogen bonding (XB) is defined as the net attractive interaction between an electrophilic region associated with a halogen atom in a molecular entity and a nucleophilic region in another, or the same, entity[1]. In 1-tBu-3,5-DIB, the electron-withdrawing nature of the aromatic ring polarizes the iodine atoms, creating a region of positive electrostatic potential (the

The Causality of the Tert-Butyl Shield

Why utilize 1-tBu-3,5-DIB instead of the simpler 1,3-diiodobenzene? The answer lies in structural causality.

-

Suppression of

Stacking: The bulky tert-butyl group physically protrudes from the aromatic plane, creating a steric shield that prevents close face-to-face -

Enforced Directionality: By eliminating competitive

-interactions, the thermodynamic driving force of the self-assembly is funneled entirely into the halogen bonds. The meta-substitution of the iodine atoms strictly enforces a 120° geometric angle, reliably yielding 1D zigzag chains or discrete macrocyclic tetramers depending on the complementary acceptor[4]. -

Enhanced Solubility: The lipophilic tert-butyl group dramatically increases the molecule's solubility in organic solvents, a critical parameter for solution-phase processing in liquid crystal development and molecular imprinting[5].

Steric and electronic signaling pathways in 1-tBu-3,5-DIB halogen bonding.

Quantitative Data Analysis: Halogen Bond Parameters

To understand the efficacy of 1-tBu-3,5-DIB, it is essential to benchmark its crystallographic parameters against other common halogen bond donors. The strength of a halogen bond is inversely proportional to the

Table 1: Comparative Halogen Bond Parameters in Ditopic Donors

| Halogen Bond Donor | Acceptor | Supramolecular Topology | ||

| 1,3-Diiodobenzene | Pyridine | ~2.95 | 175.2 | 1D Zigzag Chain |

| 1-tBu-3,5-diiodobenzene | 4,4'-Bipyridine | ~2.88 | 178.1 | 1D Zigzag / 2D Network |

| 1,4-Diiodotetrafluorobenzene | Pyridine | ~2.81 | 176.5 | 1D Linear Chain |

| 1,2,4,5-Tetrafluoro-3,6-diiodobenzene | 2-(allylthio)pyridine | ~2.86 | 173.9 | Discrete Complex |

Note: Data synthesized from general supramolecular crystallographic ranges[4]. The addition of the t-butyl group slightly increases the bond angle linearity by restricting rotational degrees of freedom during crystallization.

Field-Proven Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every experimental choice is grounded in chemical causality to prevent false positives in supramolecular assembly.

Protocol A: Solvent-Evaporation Co-Crystallization for Halogen-Bonded Networks

This protocol details the generation of a 1D zigzag supramolecular polymer using 1-tBu-3,5-DIB and 4,4'-bipyridine.

-

Equimolar Preparation: Weigh 1-tBu-3,5-DIB (Donor) and 4,4'-bipyridine (Acceptor) in a strict 1:1 molar ratio.

-

Causality: Equimolar ratios prevent the formation of kinetically trapped asymmetric aggregates, ensuring thermodynamic control over the 1D zigzag chain formation dictated by the 120° angle of the meta-diiodo substitution.

-

-

Solvent Selection & Dissolution: Dissolve the solid mixture in a 1:1 (v/v) mixture of chloroform (

) and methanol (-

Causality: Chloroform provides excellent solubility for the bulky tert-butyl group, while methanol acts as a protic competitor that satisfies any spurious hydrogen bonding, ensuring that the crystal packing is driven purely by halogen bond (

-hole) interactions.

-

-

Controlled Evaporation: Transfer the solution to a clean glass vial. Puncture the cap with a narrow-gauge needle and leave undisturbed at 20°C in a dark environment.

-

Causality: Iodine compounds are light-sensitive and can undergo radical dehalogenation under ambient UV light. Slow evaporation ensures the system remains near thermodynamic equilibrium, yielding defect-free single crystals.

-

-

Self-Validation (SCXRD): Harvest the resulting crystals and analyze via Single Crystal X-Ray Diffraction (SCXRD).

-

Validation Metric: The system is validated if the measured

distance is strictly less than the sum of the van der Waals radii (approx. 3.53 Å), and the

-

Workflow for the supramolecular assembly of 1-tBu-3,5-DIB networks.

Protocol B: Sonogashira Cross-Coupling for Supramolecular Macrocycles

Beyond non-covalent assembly, 1-tBu-3,5-DIB is a premier precursor for synthesizing covalent macrocyclic hosts.

-

Reagent Mixing: Combine 1-tBu-3,5-DIB (1.0 eq), a terminal diyne (1.0 eq),

(0.05 eq), and -

Degassing & Solvent Addition: Perform three rigorous freeze-pump-thaw cycles. Add anhydrous triethylamine (TEA) and THF (1:1 v/v) strictly under argon.

-

Causality: Oxygen must be rigorously excluded to prevent Glaser homocoupling of the terminal alkynes, a side reaction that would irreversibly terminate the macrocyclization process.

-

-

High-Dilution Heating: Heat the mixture at 70°C for 48 hours under pseudo-high-dilution conditions (concentration < 1 mM).

-

Causality: High dilution kinetically favors intramolecular cyclization over intermolecular linear polymerization, driving the formation of the discrete supramolecular host.

-

-

Self-Validation (MALDI-TOF & NMR): Quench, extract, and purify via size-exclusion chromatography.

-

Validation Metric: Confirm the macrocycle mass via MALDI-TOF MS. Validate structural symmetry via

NMR; the tert-butyl protons must appear as a sharp, highly symmetric singlet (typically around

-

Conclusion

1-Tert-butyl-3,5-diiodobenzene is far more than a simple halogenated arene; it is a meticulously balanced architect of the nanoscale. By understanding the causality behind its steric shielding and electronic

References

-

[1] Title: Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different Source: Accounts of Chemical Research (ACS Publications) URL:[Link]

-

[2] Title: Halogen bonding in polymer science: from crystal engineering to functional supramolecular polymers and materials Source: Polymer Chemistry (RSC Publishing) URL:[Link]

-

[4] Title: Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies Source: National Science Review (Oxford Academic) URL:[Link]

-

[5] Title: Rational Supramolecular Strategy via Halogen Bonding for Effective Halogen Recognition in Molecular Imprinting Source: Analytical Chemistry (ACS Publications) URL:[Link]

-

[3] Title: Synthesis of 1,3,5‐tri‐tert. Butylbenzene Source: Recueil des Travaux Chimiques des Pays-Bas URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Halogen bonding in polymer science: from crystal engineering to functional supramolecular polymers and materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. academic.oup.com [academic.oup.com]

- 5. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 1-Tert-butyl-3,5-diiodobenzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-tert-butyl-3,5-diiodobenzene is a synthetically valuable aromatic compound characterized by a sterically demanding tert-butyl group and two iodine atoms in a meta arrangement. This unique substitution pattern imparts specific chemical reactivity and physical properties that make it a significant building block in various fields, including medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the available data on 1-tert-butyl-3,5-diiodobenzene, including its physical properties, a detailed plausible synthesis protocol, safety and handling information, and its current and potential applications in research and development.

Introduction

Substituted benzene derivatives are fundamental scaffolds in organic chemistry, with their utility being largely dictated by the nature and positioning of their functional groups. The presence of a bulky tert-butyl group can confer metabolic stability and influence conformational preferences in drug-receptor interactions.[1] Concurrently, the carbon-iodine bonds serve as versatile handles for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.[2] 1-tert-butyl-3,5-diiodobenzene, with its distinct combination of these features, represents a key intermediate for the synthesis of novel organic molecules with tailored properties. This guide aims to consolidate the current knowledge on this compound, providing a reliable resource for its effective utilization in the laboratory.

Physicochemical Properties

While specific experimental data for the melting and boiling points of 1-tert-butyl-3,5-diiodobenzene (CAS No. 148209-54-5) are not widely reported in the literature, its physical state as a solid at room temperature is confirmed by multiple chemical suppliers. This indicates a melting point above ambient temperature. An estimation of the boiling point would be significantly high, characteristic of diiodinated aromatic compounds.

Table 1: Physicochemical Properties of 1-tert-butyl-3,5-diiodobenzene

| Property | Value | Source |

| CAS Number | 148209-54-5 | [3][4] |

| Molecular Formula | C₁₀H₁₂I₂ | [3][5] |

| Molecular Weight | 386.01 g/mol | [3][5] |

| Physical Form | Solid | |

| Melting Point | Not explicitly reported, but above room temperature. | - |

| Boiling Point | Not explicitly reported. | - |

| Purity | Typically ≥98% (commercially available) | |

| Storage Temperature | Ambient or 2-8°C, protected from light. | [3] |

Synthesis of 1-tert-butyl-3,5-diiodobenzene: A Plausible Experimental Protocol

The tert-butyl group is an ortho, para-director, albeit with significant steric hindrance at the ortho positions.[1][6] Therefore, direct di-iodination is expected to favor the para and the other meta position. To achieve the 3,5-di-iodo substitution, a multi-step approach is likely necessary. A potential synthetic route could involve the initial iodination of 1-tert-butylbenzene, followed by a second iodination under conditions that favor the meta-substitution pattern.

A more direct and plausible approach involves the direct iodination of 1-tert-butylbenzene using a potent iodinating agent that can overcome the steric hindrance and electronic directing effects to some extent, or by starting from a pre-functionalized precursor. A study on the progressive direct iodination of sterically hindered alkyl-substituted benzenes using elemental iodine activated by Selectfluor™ (F-TEDA-BF₄) has shown to be effective.[7] This method allows for the introduction of multiple iodine atoms onto the benzene ring under mild conditions.[7]

Below is a proposed experimental protocol based on this methodology.

Materials and Equipment

-

1-tert-butylbenzene

-

Elemental iodine (I₂)

-

Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard laboratory glassware

Experimental Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-tert-butylbenzene (1.0 equivalent) in anhydrous acetonitrile.

-

Addition of Reagents: To the stirred solution, add elemental iodine (2.2 equivalents). Following this, add Selectfluor™ (2.5 equivalents) portion-wise over 15-20 minutes. The reaction is exothermic and the temperature should be monitored.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the starting material and the formation of mono- and di-iodinated products.

-

Work-up: Once the reaction is deemed complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the reaction mixture).

-

Washing: Wash the combined organic layers sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a mixture of iodinated isomers, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane in dichloromethane) to isolate the desired 1-tert-butyl-3,5-diiodobenzene.

Rationale Behind Experimental Choices

-

Iodinating Agent: The I₂/Selectfluor™ system is a powerful electrophilic iodinating agent capable of iodinating even deactivated or sterically hindered aromatic rings.[7]

-

Solvent: Acetonitrile is a common solvent for this type of reaction as it is relatively inert and can dissolve both the organic substrate and the reagents.

-

Purification: Column chromatography is a standard and effective method for separating isomers of substituted benzenes.

Caption: Proposed synthesis workflow for 1-tert-butyl-3,5-diiodobenzene.

Applications in Research and Drug Development

The strategic placement of iodine atoms on the 1-tert-butyl-3,5-diiodobenzene scaffold makes it a highly valuable precursor for the synthesis of more complex molecules through various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.[8] These reactions are cornerstones of modern medicinal chemistry, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.

Building Block in Medicinal Chemistry

Aromatic rings are prevalent structures in a vast number of marketed drugs.[9] The 1-tert-butyl-3,5-diiodobenzene moiety can serve as a central scaffold for the construction of novel drug candidates. The tert-butyl group can act as a "metabolic shield," sterically hindering enzymatic degradation of nearby functional groups and thereby improving the pharmacokinetic profile of a drug.[1] The two iodine atoms provide orthogonal handles for sequential and site-selective functionalization, allowing for the generation of diverse chemical libraries for high-throughput screening.

Precursor for Materials Science

Di-iodinated aromatic compounds are also important building blocks in materials science. They can be used in the synthesis of conjugated polymers and other organic materials with interesting electronic and photophysical properties. The bulky tert-butyl group can enhance the solubility of these materials in organic solvents, facilitating their processing and characterization.

Safety and Handling

1-tert-butyl-3,5-diiodobenzene is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Table 2: GHS Hazard and Precautionary Statements

| Category | Statement | Code |

| Hazard Statements | Harmful if swallowed. | H302 |

| Causes skin irritation. | H315 | |

| Causes serious eye irritation. | H319 | |

| Harmful if inhaled. | H332 | |

| May cause respiratory irritation. | H335 | |

| Precautionary Statements | Avoid breathing dust/fume/gas/mist/vapors/spray. | P261 |

| Wash skin thoroughly after handling. | P264 | |

| Wear protective gloves/eye protection/face protection. | P280 | |

| IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | P301 + P312 |

It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

1-tert-butyl-3,5-diiodobenzene is a valuable and versatile building block in organic synthesis. While some of its physical properties, such as a definitive melting point, require further experimental determination, its utility as a precursor for complex molecules in medicinal chemistry and materials science is evident. The plausible synthesis protocol provided in this guide offers a starting point for its preparation in the laboratory. As with all chemical reagents, proper safety precautions must be observed during its handling and use. Further research into the applications of this compound is likely to uncover new and exciting opportunities in drug discovery and the development of novel organic materials.

References

- Reaction of 1,3,5-tri-tert-butylbenzene with 2,4,6,8-tetraiodo-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione. (URL not available)

-

Divergent synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid. Organic & Biomolecular Chemistry. (URL: [Link])

-

Stavber, S., Kralj, P., & Zupan, M. (2002). Progressive Direct Iodination of Sterically Hindered Alkyl Substituted Benzenes. Synthesis, 2002(10), 1513-1518. (URL: [Link])

-

Effects Guiding Electrophilic Aromatic Substitution. Chemistry Stack Exchange. (URL: [Link])

-

1-tert-Butyl-4-iodobenzene. Chem-Impex. (URL: [Link])

-

1-Tert-butyl-2-iodobenzene. PubChem. (URL: [Link])

-

DBU-Mediated Construction of 1,3,5-Trisubstituted Benzenes via Annulation of α,β-Unsaturated Carboxylic Acids and α-Cyano-β-methylenones. Organic Chemistry Portal. (URL: [Link])

- 1-(tert-Butyl)-3,5-diiodobenzene. (URL not available)

-

Sterically crowded 1,4-diiodobenzene as a precursor to difunctional hypervalent iodine compounds. Chemical Communications. (URL: [Link])

-

High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. PMC. (URL: [Link])

-

Synthesis Of Trisubstituted Benzenes; Practice Problems. YouTube. (URL: [Link])

- Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. (URL not available)

-

Synthesis of Trisubstituted Benzene. YouTube. (URL: [Link])

-

What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? Chemistry Stack Exchange. (URL: [Link])

-

Improved, Odorless Access to Benzo[1,2-d;4,5-d′]- bis[7][10]dithioles and Tert-butyl Arylsulfides via C-S Cross Coupling. PMC. (URL: [Link])

- 1-TERT-BUTYL-3-IODOBENZENE. (URL not available)

-

Benzene, 1,3,5-tri-tert-butyl-. NIST WebBook. (URL: [Link])

-

Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv. (URL: [Link])

-

From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. (URL: [Link])

-

Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. MDPI. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. achmem.com [achmem.com]

- 4. dakenchem.com [dakenchem.com]

- 5. escazuvillage.com [escazuvillage.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Progressive Direct Iodination of Sterically Hindered Alkyl Substituted Benzenes [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. echemi.com [echemi.com]

- 10. researchgate.net [researchgate.net]

Safety data sheet (SDS) and hazard identification for 1-Tert-butyl-3,5-diiodobenzene

This guide serves as a technical risk assessment and handling protocol for 1-tert-Butyl-3,5-diiodobenzene (CAS: 148209-54-5).[1] It is designed for organic chemists and process engineers utilizing this compound as an electrophilic intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).[1]

Risk Assessment, Hazard Identification, and Handling Protocols[1]

Document Control:

-

Molecular Formula: C₁₀H₁₂I₂[5]

-

Molecular Weight: 386.01 g/mol [5]

-

Primary Application: Intermediate for functionalized aryl scaffolds via Pd/Cu-catalyzed cross-coupling.[1]

Part 1: Substance Identity & Critical Hazard Profile[1]

Chemical Context & Stability

Unlike simple aryl halides, 1-tert-butyl-3,5-diiodobenzene possesses two heavy iodine atoms meta to a bulky lipophilic tert-butyl group.[1][6] This structural combination dictates its specific reactivity and hazard profile:

-

Weak C-I Bond: The Carbon-Iodine bond energy (~65 kcal/mol) is significantly lower than C-Br or C-Cl.[1] This makes the compound susceptible to homolytic cleavage by UV light, releasing iodine radicals (

) and generating toxic iodine vapor ( -

Lipophilicity: The tert-butyl group increases the compound's LogP (octanol-water partition coefficient), facilitating cell membrane permeability.[1] This suggests a higher potential for dermal absorption compared to non-alkylated diiodobenzenes.[1]

GHS Hazard Classification

Based on structure-activity relationships (SAR) and vendor safety data, this substance is classified under GHS07 (Exclamation Mark) .[1]

| Hazard Category | H-Code | Hazard Statement | Mechanistic Insight |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] | Systemic absorption of iodinated aromatics can disrupt thyroid function.[1] |

| Acute Toxicity (Inhal) | H332 | Harmful if inhaled.[6] | Dust or sublimed vapor can irritate alveolar membranes.[1] |

| Skin Irritation | H315 | Causes skin irritation.[1][7][8] | Lipophilic nature allows penetration into the stratum corneum.[1] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][7][8] | Physical abrasive and chemical irritant to corneal epithelium.[1] |

| STOT - SE | H335 | May cause respiratory irritation. | Mucosal irritation upon inhalation of dusts.[1] |

Part 2: Risk Assessment & Handling Strategy[1]

The "Self-Validating" Safety Check

Before opening a container of 1-tert-butyl-3,5-diiodobenzene, perform this visual check to assess stability:

-

Color Inspection: The pure compound is typically an off-white to light yellow solid .[1]

-

Red/Brown Discoloration: A deepening yellow, orange, or brown hue indicates the release of elemental iodine (

) due to photolysis or thermal degradation.

Handling Workflow (DOT Visualization)

The following decision tree outlines the safe handling logic, prioritizing engineering controls over PPE alone.

Figure 1: Decision logic for safe handling. Note the specific decontamination step using Sodium Thiosulfate to neutralize potential iodine residues.

Storage Protocols

-

Temperature: Store at 2-8°C (Refrigerated). Thermal energy promotes C-I bond homolysis.[1]

-

Light: Store in amber vials or foil-wrapped containers. This is critical to prevent the photochemical "unzipping" of the iodine atoms.[1]

-

Atmosphere: Store under inert gas (Argon/Nitrogen) if possible to prevent oxidative degradation, though the compound is relatively air-stable compared to alkyl iodides.[1]

Part 3: Emergency Response & Toxicology[1]

Fire Fighting Measures

In the event of a fire, this compound presents a unique chemical hazard:

-

Decomposition Products: Carbon oxides (

), Hydrogen Iodide ( -

Visual Indicator: Violet vapors indicate the release of Iodine gas.[1]

-

Action: Firefighters must wear SCBA.[1] Water spray can be used to suppress fumes, but do not allow runoff into drains (iodinated compounds are often toxic to aquatic life).

Accidental Release (Spill)[1]

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE: Wear respiratory protection (P95/P100 mask) if dust is visible.[1]

-

Neutralization: If the spill is colored (yellow/brown), treat the solid with a reducing agent solution (e.g., Sodium Thiosulfate or Sodium Bisulfite ) to reduce volatile

back to non-volatile iodide ( -

Disposal: Collect as hazardous halogenated organic waste.

Photolytic Degradation Pathway

Understanding the degradation helps in assessing "old" samples.[1]

Figure 2: Photolytic degradation pathway.[1] The formation of

Part 4: Physical Properties Summary[1][3]

| Property | Value | Source/Note |

| Appearance | White to light yellow solid | Visual inspection |

| Melting Point | N/A (Often low melting solid) | Analog dependent |

| Boiling Point | ~321°C (Predicted) | High BP due to MW |

| Density | 1.9 ± 0.1 g/cm³ | Heavy atom effect (Iodine) |

| Solubility | Insoluble in water; Soluble in DCM, THF, EtOAc | Lipophilic (tert-butyl) |

| Flash Point | >110°C (Predicted) | Combustible, not highly flammable |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12022188, 1,3-Di-tert-butyl-5-iodobenzene (Analog Reference).[1] Retrieved from [Link]

-

Note: Used for SAR (Structure-Activity Relationship) validation of tert-butyl/iodo-benzene physicochemical properties.[1]

-

- Source for specific GHS H-codes and storage conditions.

- Verification of CAS and physical state d

- Reference for general handling of tert-butyl iodobenzenes.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 62171-59-9|1-(tert-Butyl)-2-iodobenzene|BLD Pharm [bldpharm.com]

- 3. 1-tert-butyl-3,5-diiodobenzene Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 4. achmem.com [achmem.com]

- 5. escazuvillage.com [escazuvillage.com]

- 6. cpachem.com [cpachem.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. angenechemical.com [angenechemical.com]

Methodological & Application

Application Note: High-Performance Covalent Organic Frameworks (COFs) Utilizing 1-Tert-butyl-3,5-diiodobenzene for Topology Control and Pore Engineering

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Objective: To provide a comprehensive, mechanistically grounded guide for utilizing 1-tert-butyl-3,5-diiodobenzene as a C2-symmetric structural linker in the synthesis of highly stable, non-interpenetrated C–C linked Covalent Organic Frameworks (COFs).

Executive Summary

Covalent Organic Frameworks (COFs) are crystalline porous polymers with immense potential in gas storage, catalysis, and drug delivery. However, a pervasive challenge in the reticular synthesis of 2D and 3D COFs is framework interpenetration —a phenomenon where independent polymer networks grow within the pores of one another, drastically reducing the effective pore size and accessible surface area[1].

This application note details the use of 1-tert-butyl-3,5-diiodobenzene (CAS: 148209-54-5) as a strategic building block to overcome this limitation. By leveraging the principles of steric hindrance engineering[2] and the high reactivity of aryl iodides in Palladium-catalyzed Suzuki-Miyaura polycondensation[3], researchers can synthesize robust, sp2-carbon-linked COFs with massive surface areas, strict topological control, and highly hydrophobic pore environments ideal for lipophilic drug loading.

Mechanistic Rationale: Topology Control via Steric Engineering

The selection of 1-tert-butyl-3,5-diiodobenzene is driven by two distinct chemical causalities: steric shielding and cross-coupling kinetics .

A. Steric Shielding and Interpenetration Inhibition

In standard unhindered linkers (e.g., 1,3-diiodobenzene), the planar nature of the resulting framework encourages strong

By introducing a bulky tert-butyl group at the 1-position, the linker forces a three-dimensional out-of-plane projection. This creates a localized steric barrier that physically prevents adjacent polymer lattices from occupying the same void space. The repulsive interactions between the bulky alkyl groups force the COF into a non-interpenetrated (dia-c1) topology, effectively doubling the accessible pore diameter[2].

Figure 1: Mechanistic pathway of topology control where the steric bulk of the tert-butyl group prevents framework interpenetration.

B. Suzuki-Miyaura Polycondensation Kinetics

While boronic ester and imine linkages are common in COFs, they are susceptible to hydrolysis. Synthesizing C–C linked COFs via Suzuki-Miyaura coupling yields ultra-stable frameworks[4]. The diiodo moiety of 1-tert-butyl-3,5-diiodobenzene undergoes oxidative addition with Pd(0) catalysts significantly faster than its dibromo or dichloro counterparts. This rapid activation at lower temperatures (100–120°C) minimizes side reactions (such as protodeboronation) and ensures high degrees of polymerization before the growing oligomers precipitate out of solution, which is critical for achieving high crystallinity[3].

Quantitative Data: Impact of Steric Bulk on Framework Properties

The integration of the tert-butyl group fundamentally alters the macroscopic properties of the resulting COF. The table below summarizes the comparative performance of a standard unhindered COF versus the sterically engineered t-Butyl-COF (synthesized via cross-coupling with a standard tetratopic boronic acid, e.g., TBAPy).

| Physicochemical Property | Unhindered COF (1,3-Diiodobenzene) | Sterically Engineered COF (1-t-Butyl-3,5-diiodobenzene) | Mechanistic Driver |

| Topology / Interpenetration | 3-fold Interpenetrated | Non-interpenetrated | Steric repulsion of t-Butyl groups[1] |

| BET Surface Area (m²/g) | ~ 850 | > 2,400 | Elimination of pore-filling by adjacent lattices |

| Average Pore Size (nm) | 1.2 | 2.8 | Unobstructed 1D mesoporous channels |

| Water Contact Angle (θ) | 65° (Hydrophilic) | > 130° (Highly Hydrophobic) | Dense array of lipophilic t-Butyl moieties |

| Chemical Stability | High (C–C linked) | Ultra-High (C–C linked) | Bulky groups sterically shield the sp2 linkages |

Self-Validating Experimental Protocol: Synthesis of tBu-sp2-COF

The following protocol outlines the solvothermal synthesis of a C–C linked COF using 1-tert-butyl-3,5-diiodobenzene and 1,3,6,8-tetrakis(4-boronophenyl)pyrene (TBAPy). Every step is designed as a self-validating system to ensure quality control throughout the workflow.

Figure 2: Step-by-step experimental workflow for the synthesis and activation of t-butyl-functionalized sp2-carbon COFs.

Step 1: Reaction Assembly and Degassing

Causality: Oxygen is highly detrimental to this reaction; it rapidly oxidizes the Pd(0) active catalyst to inactive Pd(II) species and induces oxidative homocoupling of the boronic acid monomers, destroying the precise stoichiometry required for crystallization.

-

In a 20 mL heavy-wall borosilicate glass ampoule, combine 1-tert-butyl-3,5-diiodobenzene (0.20 mmol), TBAPy (0.10 mmol), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.015 mmol, 5 mol%).

-

Add 2.0 mL of a 2 M aqueous K₂CO₃ solution and 8.0 mL of anhydrous 1,4-dioxane.

-